3-Chloro-5-methoxy-1,2-benzenediol
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Overview
Description
3-Chloro-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of catechol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-1,2-benzenediol can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-1,2-benzenediol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine or methoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxy-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-1,2-benzenediol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-benzenediol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloro-1,2-benzenediol: Lacks the methoxy group, which may influence its solubility and chemical properties.
5-Chloro-1,2-benzenediol: The position of the chlorine substituent is different, leading to variations in its chemical behavior.
Uniqueness
3-Chloro-5-methoxy-1,2-benzenediol is unique due to the specific combination of chlorine and methoxy substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-Chloro-5-methoxy-1,2-benzenediol, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes current research findings on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and interferes with essential enzymatic processes. Its efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) has been noted, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .
- Antioxidant Properties : The compound acts as a free radical scavenger, thereby inhibiting oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Structure-Activity Relationship (SAR)
Research has indicated that the biological activity of this compound can be influenced by structural modifications. A study explored various analogues and found that halogen substitutions significantly enhanced anti-MRSA activity. For instance:
Compound | Structure | MIC (µg/mL) | Activity |
---|---|---|---|
26 | 5-chloro analogue | ≤0.25 | Anti-MRSA |
32 | N-phenethyl substituent | 4 | Anti-MRSA |
57 | Phenethyl-indole-imidazole | 16 | Anti-fungal |
These findings suggest that specific functional groups can optimize the compound's efficacy while minimizing cytotoxic effects .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
- Antimicrobial Screening : A comprehensive evaluation of various derivatives showed selective antibacterial activity against Gram-positive bacteria while exhibiting minimal toxicity against human cells. The most promising compounds demonstrated MIC values ranging from ≤0.25 µg/mL to >200 µg/mL against S. aureus and C. neoformans but lacked effectiveness against Gram-negative bacteria such as E. coli and P. aeruginosa .
- Cytotoxicity Studies : In vitro studies assessed cytotoxicity using human embryonic kidney cells (HEK293). Notably, compounds with high antimicrobial activity (e.g., compounds 26 and 32) exhibited low cytotoxicity, indicating their potential as therapeutic agents without significant side effects .
- Mechanistic Insights : The interaction of the compound with cellular targets was further elucidated through molecular modeling studies. These studies highlighted the role of specific substituents in enhancing binding affinity to bacterial enzymes, thereby increasing antimicrobial efficacy .
Properties
Molecular Formula |
C7H7ClO3 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
3-chloro-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 |
InChI Key |
DMRJOIHBHHZFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)O |
Origin of Product |
United States |
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